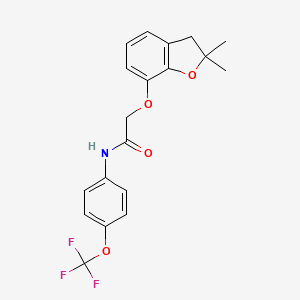

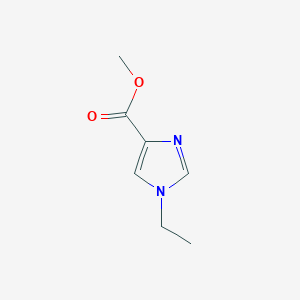

![molecular formula C11H12ClF2N5O B2669991 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride CAS No. 2402838-12-2](/img/structure/B2669991.png)

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazoles, including structures related to 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide hydrochloride, have been the subject of extensive research due to their significant biological activities. The triazole core is a crucial component in various pharmaceuticals due to its ability to bind with diverse biological targets. Research has demonstrated the utility of triazole derivatives in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are explored for their potential against a broad range of diseases, including neglected diseases affecting large populations. The development of new triazoles considers green chemistry principles, aiming for efficient, sustainable synthesis methods that minimize environmental impact (Ferreira et al., 2013).

Triazoles in Fine Organic Synthesis

Triazoles, including aminotriazoles, are key raw materials in the fine organic synthesis industry, playing a vital role in producing agricultural chemicals, pharmaceuticals, and high-energy materials. These compounds are utilized in creating dyes, corrosion inhibitors, and heat-resistant polymers, showcasing their versatility across various sectors. The diverse applications underscore the importance of triazole derivatives in both industrial and pharmaceutical contexts, highlighting their role in manufacturing products that benefit society in multiple ways (Nazarov et al., 2021).

Triazoles in Material Science and Bioconjugation

The utility of 1,2,3-triazoles extends beyond pharmaceuticals, finding applications in material science, bioconjugation, and solid-phase organic synthesis. The stability of triazole rings to hydrolysis and their ability to participate in hydrogen bonding make them ideal components in developing new materials and conducting bioconjugation studies. This adaptability is further enhanced by click chemistry techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, which allows for the efficient and selective synthesis of 1,4-disubstituted 1,2,3-triazoles. Such methodologies enable the rapid generation of molecules with potential biological activity, fostering innovation in drug development and material science (Kaushik et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N5O.ClH/c12-7-1-8(13)3-9(2-7)15-11(19)6-18-5-10(4-14)16-17-18;/h1-3,5H,4,6,14H2,(H,15,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEVMCAGWLMBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)CN2C=C(N=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

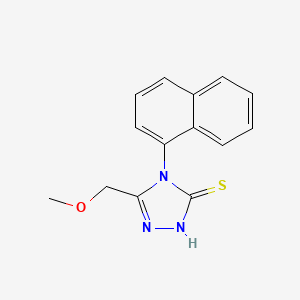

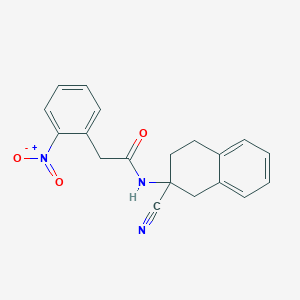

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)

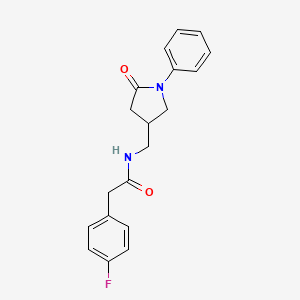

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

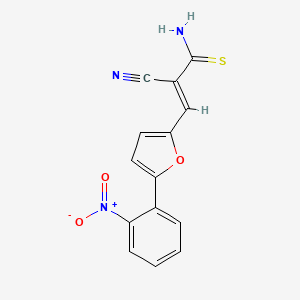

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

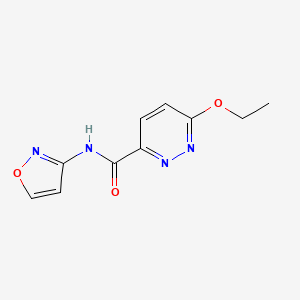

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)